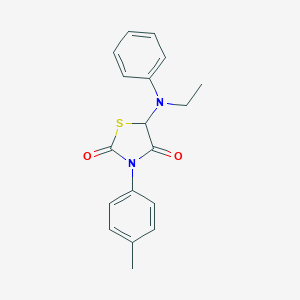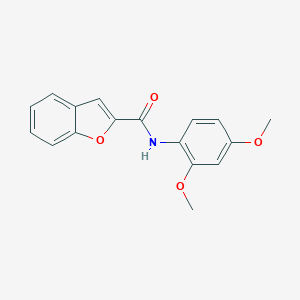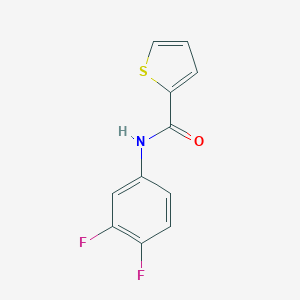![molecular formula C19H18FN3O3S2 B259046 N-(4-fluorophenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine](/img/structure/B259046.png)
N-(4-fluorophenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine, also known as compound 1, is a chemical compound that has attracted the attention of the scientific community due to its potential use in the field of drug discovery. This compound has been shown to have promising biological activities, making it a subject of interest for researchers.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine 1 is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. It also modulates the activity of certain signaling pathways that are involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. It inhibits the activity of certain enzymes such as tyrosine kinases and topoisomerases, which are involved in cancer cell proliferation. It also modulates the activity of certain signaling pathways such as the PI3K/AKT/mTOR pathway, which is involved in cell survival and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-fluorophenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine 1 in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile, making it a potential candidate for drug development. However, one of the limitations of using N-(4-fluorophenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine 1 is its poor solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on N-(4-fluorophenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine 1. One of the areas of interest is to investigate its potential use in combination with other drugs for cancer treatment. Another area of interest is to study its pharmacokinetics and pharmacodynamics to determine its optimal dosage and administration route. Additionally, further research is needed to elucidate its mechanism of action and identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine 1 involves the reaction of 4-fluoroaniline with 4-(morpholinosulfonyl)benzaldehyde followed by the addition of 2-aminothiazole. The reaction is carried out under specific conditions to yield the desired product. The purity of the N-(4-fluorophenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine is determined using various techniques such as HPLC and NMR spectroscopy.
Applications De Recherche Scientifique
Compound 1 has been studied extensively for its potential use as a therapeutic agent. It has shown promising activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory and antioxidant properties.
Propriétés
Nom du produit |
N-(4-fluorophenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine |
|---|---|
Formule moléculaire |
C19H18FN3O3S2 |
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H18FN3O3S2/c20-15-3-5-16(6-4-15)21-19-22-18(13-27-19)14-1-7-17(8-2-14)28(24,25)23-9-11-26-12-10-23/h1-8,13H,9-12H2,(H,21,22) |
Clé InChI |
GWIMXAOCOXFYGK-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=C(C=C4)F |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-cyanophenyl)acetamide](/img/structure/B258963.png)
![N-(3-cyano-4-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)acetamide](/img/structure/B258964.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)



![(4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile](/img/structure/B258975.png)


![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)



